molecular formula C22H21N5O2 B2834939 (6-methoxy-1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034558-41-1

(6-methoxy-1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No. B2834939
M. Wt: 387.443
InChI Key: NINJTKZZSPZUHM-UHFFFAOYSA-N
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Description

“(6-methoxy-1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C22H21N5O2 and a molecular weight of 387.4431.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, it’s worth noting that indole derivatives are often synthesized based on their inhibitory effect on tubulin polymerization2.



Molecular Structure Analysis

The molecular structure of this compound is not directly available from the search results. However, indole derivatives are known to be aromatic due to the presence of a benzenoid nucleus and excessive π-electrons delocalization3.



Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the search results. However, some indole derivatives have shown inhibitory activities against certain cancer cell lines4.



Physical And Chemical Properties Analysis

The physical and chemical properties of this specific compound are not directly available from the search results. However, indole derivatives are generally crystalline and colorless in nature with specific odors3.


Scientific Research Applications

To derive insights related to compounds with similar structural features or functionalities, we can look into the broader categories of research involving indoles, triazoles, and pyrrolidine derivatives, which often focus on:

  • Synthesis and Structural Analysis : Studies on similar compounds typically aim to develop novel synthetic routes or analyze their molecular and crystal structures to understand their chemical properties better. For instance, research on related heterocyclic compounds often explores their synthesis, crystal structure, and potential as building blocks in organic synthesis (Butcher, Bakare, & John, 2006; Kloubert, Kretschmer, Görls, & Westerhausen, 2012).

  • Biological Evaluation and Potential Applications : Certain indole, triazole, and pyrrolidine derivatives are evaluated for biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibition properties. Such studies are crucial for identifying potential therapeutic applications of new compounds (Sunitha et al., 2017; Battula et al., 2017).

  • Molecular Modeling and Computational Studies : Computational studies provide insights into the electronic properties, binding energies, and potential biological interactions of compounds, which are essential for drug design and materials science applications (Cojocaru, Rotaru, Harabagiu, & Săcărescu, 2013).

Safety And Hazards

Specific safety and hazard information for this compound is not available from the search results. However, some indole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation5.


Future Directions

The future directions for this compound are not directly available from the search results. However, indole derivatives have diverse biological activities and have potential to be explored for newer therapeutic possibilities3.


Please note that this information is based on the available search results and may not fully cover the specific compound you’re asking about. For more detailed information, please refer to specialized databases or scientific literature.


properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-29-18-8-7-16-11-20(23-19(16)12-18)22(28)26-10-9-17(13-26)27-14-21(24-25-27)15-5-3-2-4-6-15/h2-8,11-12,14,17,23H,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINJTKZZSPZUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-methoxy-1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

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